
3-(1-methyl-1H-imidazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-1H-imidazol-4-yl)propanoic acid is an organic compound with the molecular formula C7H10N2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid typically involves the reaction of imidazole with propanoic acid derivatives. One common method includes dissolving imidazole in an organic solvent, such as ethanol, and adding a propanoic acid derivative in the presence of a catalyst like sulfuric acid. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound by passing reactants through a reactor under controlled conditions, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions: 3-(1-Methyl-1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-carboxylic acid, while substitution reactions can produce various alkylated imidazole derivatives .
科学的研究の応用
3-(1-Methyl-1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in histidine metabolism and its potential effects on biological pathways.
Medicine: Research explores its potential therapeutic applications, including its role in modulating biological processes related to diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products
作用機序
The mechanism of action of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a modulator of enzyme activity in histidine metabolism. The compound may also influence signaling pathways related to metabolic processes, potentially affecting conditions such as type II diabetes .
類似化合物との比較
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- 3-(1H-Imidazol-4-yl)propionic acid
- Deamino-histidine
- Dihydrourocanic acid
Comparison: Compared to these similar compounds, 3-(1-methyl-1H-imidazol-4-yl)propanoic acid is unique due to the presence of a methyl group at the 1-position of the imidazole ringFor example, the methyl group may enhance its stability or alter its interaction with biological targets .
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
3-(1-methylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2/c1-9-4-6(8-5-9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) |
InChIキー |
VLTORHZJVJLPOF-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


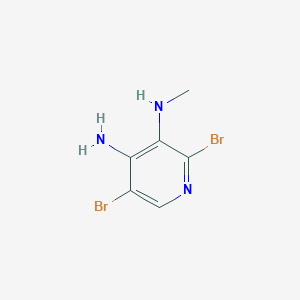
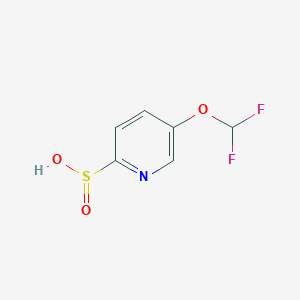
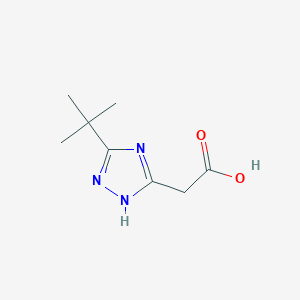
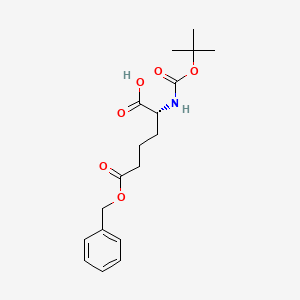
![(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid](/img/structure/B12961309.png)





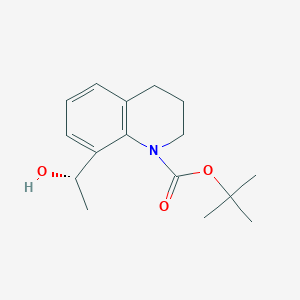

![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)

